4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine
CAS No.:
Cat. No.: VC15801874
Molecular Formula: C9H5F3N2S
Molecular Weight: 230.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5F3N2S |
|---|---|
| Molecular Weight | 230.21 g/mol |
| IUPAC Name | 4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C9H5F3N2S/c10-5-1-4(2-6(11)8(5)12)7-3-15-9(13)14-7/h1-3H,(H2,13,14) |
| Standard InChI Key | HOYYMBOHJIXBKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)F)C2=CSC(=N2)N |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine follows established protocols for thiazole derivatives, primarily the Hantzsch thiazole synthesis. This method involves the condensation of α-haloketones with thioureas or thioamides . For this compound, 3,4,5-trifluorophenylacetone may serve as the α-haloketone precursor, reacting with thiourea in the presence of a base such as sodium ethoxide. The reaction typically proceeds in ethanol or dimethylformamide (DMF) under reflux conditions .
Table 1: Key Synthetic Parameters
Structural Analysis
The compound’s structure is confirmed via spectroscopic methods:
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NMR: -NMR typically shows aromatic proton signals between δ 7.5–8.0 ppm for the trifluorophenyl group and a singlet near δ 6.8 ppm for the thiazole ring .
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IR: Peaks at 3216 cm (N–H stretch) and 1583 cm (C=N stretch) are characteristic .
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Mass Spectrometry: ESI-HRMS confirms the molecular ion peak at m/z 231.07 (calculated for ).
Physicochemical Properties
Basic Properties
Table 2: Physicochemical Data
The trifluorophenyl group significantly increases lipophilicity, improving membrane permeability—a critical factor in drug design.
Applications in Medicinal Chemistry
Drug Design Considerations
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Metabolic Stability: Fluorination reduces oxidative metabolism, extending half-life.
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Target Selectivity: The planar thiazole ring enables π-π stacking with aromatic residues in enzyme active sites .
Table 3: Comparative Activity of Thiazole Derivatives
| Compound | Target | IC / MIC |
|---|---|---|
| 4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine | EGFR (predicted) | Pending validation |
| 4-(4-Chlorophenyl) analog | DHFR | 8.2 μM |
| 4-(4-Nitrophenyl) analog | S. aureus | 25 μg/mL |
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